molecular formula C18H15ClN4S B2710656 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole CAS No. 863002-09-9

3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

Cat. No. B2710656
CAS RN: 863002-09-9
M. Wt: 354.86
InChI Key: ANBUHOGBHJYDHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been carried out effectively with the use of ultrasound . This method has been proposed for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol and 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been described in various sources. For instance, the compound “3,5-BIS((4-CHLOROBENZYL)THIO)-4-ISOTHIAZOLECARBONITRILE” has a linear formula of C18H12Cl2N2S3 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been investigated computationally via density functional theory (DFT) calculations . The reactions can be carried out effectively with the use of ultrasound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been described. For instance, the compound “3-((4-chlorobenzyl)thio)-1H-1,2,4-triazol-5-amine” has a molecular weight of 240.71 .

Scientific Research Applications

Antioxidant and Antimicrobial Evaluation

A study by Baytas et al. (2012) involved the synthesis of a series of compounds including 4-benzyl/phenyl-3-(1-methyl-1H-indole-2-yl)-1H-1,2,4-triazole-5(4H)-thione and 2-{4-[benzyl/phenyl-5-(substitutedbenzylthio)]-4H-1,2,4-triazole-3-yl}-1-methyl-1H-indole derivatives. These compounds were evaluated for their antioxidant and antimicrobial properties. DPPH radical scavenging capacity indicated equipotency with BHT for compounds containing 1,2,4-triazole-5(4H)-thione moiety, while compound 5k demonstrated slight antimicrobial activity against all tested microorganisms (Baytas et al., 2012).

Synthesis of Heterocyclic Compounds

Vikrishchuk et al. (2019) reported the synthesis of new heterocyclic compounds, namely triazolo(thiadiazepino)indoles, via the reaction of 1-alkyl-2-chloro-1H-indole-3-carbaldehydes with 4-amino-5-alkyl(aryl)-4H-1,2,4-triazole-3-thiols. This process demonstrated a methodology for creating structurally complex indole derivatives with potential for further biological evaluation (Vikrishchuk et al., 2019).

Microwave-Assisted Synthesis and Antimicrobial Activity

Gomha and Riyadh (2011) explored the microwave-assisted synthesis of novel compounds bearing indole moieties, such as 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. These compounds were evaluated for their antifungal and antibacterial activities, showcasing the potential of such derivatives in developing new antimicrobial agents (Gomha & Riyadh, 2011).

Structural Analysis and DFT Studies

Boraei et al. (2021) conducted an in-depth study on the structure of triazolyl-indole compounds bearing alkylsulfanyl moieties. The study included X-ray diffraction, Hirshfeld analysis, and DFT studies to elucidate the molecular structure, packing, and electronic properties of these compounds, highlighting their potential for further chemical and biological applications (Boraei et al., 2021).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, the compound “N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide” showed the best antidepressant activity, similar to the activity of the positive drug .

Safety and Hazards

The safety and hazards of similar compounds have been described in various sources. For instance, the compound “Phenylboronic acid” is harmful if swallowed . It’s important to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

3-[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4S/c1-23-17(15-10-20-16-5-3-2-4-14(15)16)21-22-18(23)24-11-12-6-8-13(19)9-7-12/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBUHOGBHJYDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-1H-indole

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